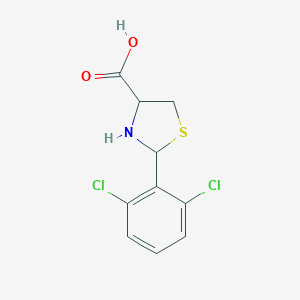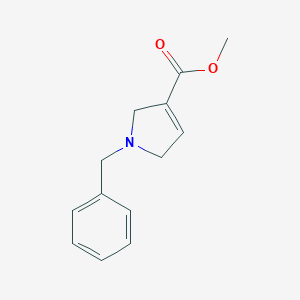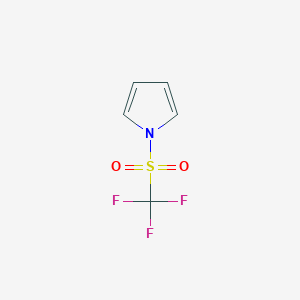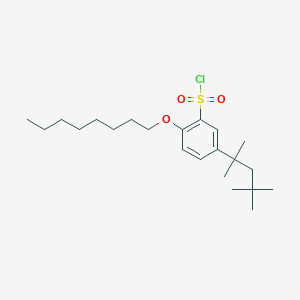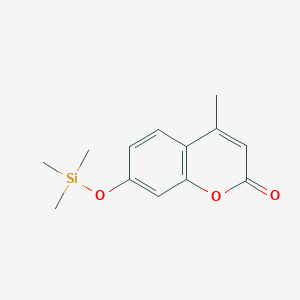![molecular formula C12H12INO5 B021073 2-[(4-Iodobenzoyl)amino]pentanedioic acid CAS No. 104252-71-3](/img/structure/B21073.png)
2-[(4-Iodobenzoyl)amino]pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Iodobenzoyl)amino]pentanedioic acid, also known as IBPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and biochemistry. IBPA is a derivative of the amino acid glutamic acid and has a molecular weight of 407.15 g/mol.
Mecanismo De Acción
The mechanism of action of 2-[(4-Iodobenzoyl)amino]pentanedioic acid is not fully understood. However, it is believed that 2-[(4-Iodobenzoyl)amino]pentanedioic acid inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-[(4-Iodobenzoyl)amino]pentanedioic acid may also have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
2-[(4-Iodobenzoyl)amino]pentanedioic acid has been shown to have a number of biochemical and physiological effects. 2-[(4-Iodobenzoyl)amino]pentanedioic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-[(4-Iodobenzoyl)amino]pentanedioic acid has also been shown to reduce the severity of inflammation by inhibiting the production of pro-inflammatory cytokines. 2-[(4-Iodobenzoyl)amino]pentanedioic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-Iodobenzoyl)amino]pentanedioic acid has a number of advantages and limitations for lab experiments. 2-[(4-Iodobenzoyl)amino]pentanedioic acid is a relatively stable compound and can be easily synthesized in the lab. 2-[(4-Iodobenzoyl)amino]pentanedioic acid has been extensively studied in vitro and in vivo, making it a useful tool for researchers. However, 2-[(4-Iodobenzoyl)amino]pentanedioic acid can be expensive to synthesize and may not be readily available to all researchers.
Direcciones Futuras
There are a number of future directions for research on 2-[(4-Iodobenzoyl)amino]pentanedioic acid. One area of research is the development of 2-[(4-Iodobenzoyl)amino]pentanedioic acid analogs that may have improved efficacy and reduced toxicity. Another area of research is the development of targeted delivery systems for 2-[(4-Iodobenzoyl)amino]pentanedioic acid that may improve its bioavailability and reduce off-target effects. Finally, 2-[(4-Iodobenzoyl)amino]pentanedioic acid may be useful in combination with other drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
2-[(4-Iodobenzoyl)amino]pentanedioic acid can be synthesized using a multi-step process. The first step involves the synthesis of 4-iodobenzoyl chloride from 4-iodobenzoic acid. The second step involves the reaction of 4-iodobenzoyl chloride with glutamic acid to produce N-(4-iodobenzoyl)-L-glutamic acid. The final step involves the reduction of N-(4-iodobenzoyl)-L-glutamic acid to produce 2-[(4-Iodobenzoyl)amino]pentanedioic acid.
Aplicaciones Científicas De Investigación
2-[(4-Iodobenzoyl)amino]pentanedioic acid has been extensively studied for its potential applications in the field of medicine and biochemistry. 2-[(4-Iodobenzoyl)amino]pentanedioic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-[(4-Iodobenzoyl)amino]pentanedioic acid has also been shown to have anti-inflammatory properties and can reduce the severity of inflammation in animal models. 2-[(4-Iodobenzoyl)amino]pentanedioic acid has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
104252-71-3 |
|---|---|
Nombre del producto |
2-[(4-Iodobenzoyl)amino]pentanedioic acid |
Fórmula molecular |
C12H12INO5 |
Peso molecular |
377.13 g/mol |
Nombre IUPAC |
2-[(4-iodobenzoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C12H12INO5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19) |
Clave InChI |
PQOYLAVKDNWUOQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)I |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B21000.png)
